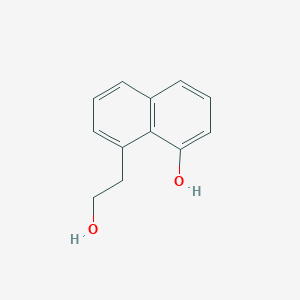
8-(2-Hydroxyethyl)-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Hydroxyethyl)-1-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring and an additional hydroxyethyl group (-CH2CH2OH) at the 8th position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxyethyl)-1-naphthol typically involves the reaction of 1-naphthol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 1-naphthol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: 1-naphthol is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution while maintaining the reaction temperature. The reaction mixture is then stirred for a specific period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Hydroxyethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-8-(2-hydroxyethyl)-1-naphthol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxyethyl)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(2-Hydroxyethyl)-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthol: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Naphthol: Similar structure but with the hydroxyl group at the 2nd position.
8-Hydroxyquinoline: Contains a quinoline ring instead of a naphthalene ring.
Uniqueness
8-(2-Hydroxyethyl)-1-naphthol is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
8-(2-hydroxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c13-8-7-10-4-1-3-9-5-2-6-11(14)12(9)10/h1-6,13-14H,7-8H2 |
InChI-Schlüssel |
CVVRBBHEZFXMPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CCO)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


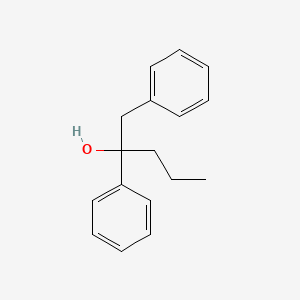
![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)

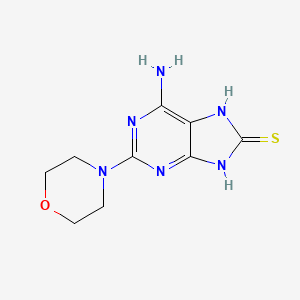
![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
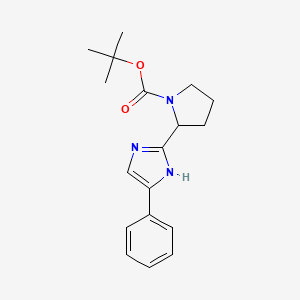
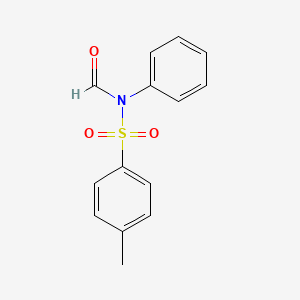

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
